A Comprehensive Technical Guide to 2-Bromo-5-hydroxy-4-methoxybenzoic Acid
A Comprehensive Technical Guide to 2-Bromo-5-hydroxy-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-hydroxy-4-methoxybenzoic acid, with the CAS Number 98437-41-3, is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a hydroxyl group, and a methoxy group on the benzene ring, makes it a versatile building block in organic synthesis and a compound of interest for potential biological activities. This technical guide provides an in-depth overview of its chemical properties, a detailed proposed synthesis protocol, and a discussion of its potential applications in drug discovery, including its putative role as an antiviral agent and a 5-HT2C receptor inhibitor.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-Bromo-5-hydroxy-4-methoxybenzoic acid are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 98437-41-3 | [1] |
| Molecular Formula | C₈H₇BrO₄ | [1] |
| Molecular Weight | 247.04 g/mol | [1] |
| Melting Point | 270 °C | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |
| Canonical SMILES | COC1=C(C=C(C(=C1)O)C(=O)O)Br | [1] |
| InChI Key | Not available in search results |
Synthesis of 2-Bromo-5-hydroxy-4-methoxybenzoic Acid
Proposed Synthetic Workflow
Figure 1: Proposed two-step synthesis of 2-Bromo-5-hydroxy-4-methoxybenzoic acid.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde
This protocol is adapted from the synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde from 2-bromo-4,5-dimethoxybenzaldehyde.[2]
-
Materials:
-
2-Bromo-4,5-dimethoxybenzaldehyde
-
Methionine
-
Concentrated Sulfuric Acid
-
Appropriate organic solvent (e.g., Dichloromethane)
-
Water
-
Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 2-bromo-4,5-dimethoxybenzaldehyde in a suitable organic solvent in a round-bottom flask.
-
Add a molar equivalent of methionine to the solution.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid while stirring.
-
Allow the reaction to proceed at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by carefully adding ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 2: Oxidation of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde to 2-Bromo-5-hydroxy-4-methoxybenzoic Acid
This is a general protocol for the oxidation of an aldehyde to a carboxylic acid.
-
Materials:
-
2-Bromo-5-hydroxy-4-methoxybenzaldehyde
-
Potassium Permanganate (KMnO₄) or other suitable oxidizing agent (e.g., Jones reagent)
-
Acetone or a suitable solvent
-
Dilute Sulfuric Acid
-
Sodium Bisulfite solution
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Dissolve 2-Bromo-5-hydroxy-4-methoxybenzaldehyde in a suitable solvent such as acetone in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water to the stirred solution.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction.
-
Quench the reaction by adding a sodium bisulfite solution until the manganese dioxide precipitate dissolves.
-
Acidify the solution with dilute sulfuric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude 2-Bromo-5-hydroxy-4-methoxybenzoic acid.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Potential Biological Activities and Applications
2-Bromo-5-hydroxy-4-methoxybenzoic acid has been noted for its potential as an antiviral agent and as an inhibitor of the 5-HT2C receptor.[1] These potential activities make it a compound of interest for further investigation in drug discovery programs.
5-HT2C Receptor Inhibition
The 5-HT2C receptor is a G protein-coupled receptor involved in the regulation of mood, appetite, and other central nervous system functions. Inhibition of this receptor is a therapeutic strategy for conditions such as depression and anxiety.
Signaling Pathway of the 5-HT2C Receptor
